2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

Catalog No.
S714558
CAS No.
53784-33-1
M.F
C11H15N3O7
M. Wt
301.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

CAS Number

53784-33-1

Product Name

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxan-3-yl] acetate

Molecular Formula

C11H15N3O7

Molecular Weight

301.25 g/mol

InChI

InChI=1S/C11H15N3O7/c1-5(15)19-8-4-18-11(13-14-12)10(21-7(3)17)9(8)20-6(2)16/h8-11H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1

InChI Key

LMAJKBXVWKPVDF-LMLFDSFASA-N

SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-]

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-]

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)N=[N+]=[N-]

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide (CAS 53784-33-1) is a highly stable, peracetylated glycosyl azide utilized as a premier building block in carbohydrate chemistry and chemical biology . Functioning primarily as a click-ready precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this compound enables the modular synthesis of beta-xylosides, glycopeptides, and fluorophore-tagged glycosaminoglycan (GAG) primers [1]. Unlike traditional moisture-sensitive glycosyl donors, this azide presents as a stable, white crystalline powder with excellent solubility in common aprotic organic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) [2]. Its beta-anomeric stereochemistry is critical for mimicking natural biological linkages, making it an indispensable raw material for the procurement of targeted glycomimetics, biosensors, and therapeutic carbohydrate conjugates .

Substituting 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide with generic alternatives like xylosyl halides or unprotected xylosyl azides introduces severe process bottlenecks. Glycosyl halides (e.g., xylosyl bromide) are notoriously unstable and highly moisture-sensitive, requiring strict anhydrous conditions and rapid utilization to prevent hydrolytic degradation, which drastically complicates inventory management and scale-up[1]. Conversely, utilizing unprotected beta-D-xylopyranosyl azide severely limits solvent compatibility; its high polarity restricts reactions to aqueous or highly polar solvent mixtures, causing precipitation or biphasic incompatibility when reacting with hydrophobic alkyne partners (such as protected peptides or lipid-based fluorophores) [2]. Furthermore, substituting with other peracetylated sugars (like glucosyl azide) completely abolishes the biological function in applications requiring specific glycosaminoglycan priming, as the necessary biosynthetic enzymes strictly recognize the xylose moiety [3].

Precursor Stability and Handling Superiority

Glycosyl azides offer a massive stability advantage over traditional glycosyl halides. While 2,3,4-tri-O-acetyl-alpha-D-xylopyranosyl bromide rapidly hydrolyzes upon exposure to ambient moisture and requires storage under inert gas, 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is a bench-stable crystalline solid . Quantitative assessments of peracetylated glycosyl azides demonstrate they retain >98% purity over extended storage at 0-8 °C without the need for glovebox handling . This thermal and hydrolytic stability prevents the yield losses typically associated with degrading halide donors during multi-step synthetic campaigns.

Evidence DimensionHydrolytic stability and shelf life
Target Compound Data>98% purity retained over months at 0-8 °C in ambient atmosphere
Comparator Or BaselineXylosyl halides (Rapid hydrolysis upon ambient moisture exposure, requiring inert atmosphere)
Quantified DifferenceComplete elimination of moisture-driven degradation during standard handling.
ConditionsStandard laboratory storage and ambient benchtop handling.

Procurement teams can source and stockpile this azide without investing in specialized anhydrous cold-chain logistics or suffering batch-to-batch variability from degraded precursors.

Solubility and Processability in CuAAC Click Chemistry

The peracetylation of the xylose core is critical for processability in organic synthesis. Unprotected xylosyl azides exhibit poor solubility in standard aprotic solvents (e.g., DCM, EtOAc), often requiring DMSO or aqueous mixtures which complicate the solubilization of hydrophobic alkyne partners like pyrene or protected RGD peptides [1]. In contrast, 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is highly soluble in DCM and DMF, allowing homogeneous CuAAC reactions. For instance, the synthesis of fluorophore-tagged xylosides using this peracetylated azide in DMF proceeds smoothly, whereas unprotected variants would suffer from reactant phase separation[2]. The acetyl groups are easily removed post-click via mild Zemplén deacetylation (NaOMe/MeOH) [3].

Evidence DimensionOrganic solvent compatibility (DCM, EtOAc, DMF)
Target Compound DataHighly soluble, enables homogeneous organic-phase click reactions
Comparator Or BaselineUnprotected beta-D-xylopyranosyl azide (Sparingly soluble in non-polar/aprotic solvents, prone to phase separation)
Quantified DifferenceEnables 100% homogeneous reaction conditions with lipophilic alkynes in standard organic solvents.
ConditionsCuAAC bioconjugation with hydrophobic fluorescent or peptide alkynes.

Selecting the peracetylated form ensures seamless integration into standard organic synthesis workflows and simplifies downstream purification via standard silica gel chromatography.

Biological Specificity for Glycosaminoglycan (GAG) Priming

When procuring a building block for proteoglycan research, the specific sugar moiety is non-interchangeable. 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide, once clicked to a functional moiety and deprotected, acts as a direct mimic of the natural O-xylosyl linkage to core proteins, successfully priming glycosaminoglycan (GAG) chains in cell culture[1]. Studies utilizing xyloside conjugates (e.g., RGD-xylosides or fluorophore-xylosides) demonstrate robust GAG priming [2]. Substituting this with peracetylated glucosyl or galactosyl azides results in near-zero GAG priming, as the endogenous xylosyltransferases strictly require the beta-D-xylose configuration to initiate the biosynthetic cascade [3].

Evidence DimensionGlycosaminoglycan (GAG) chain priming efficiency
Target Compound DataHigh levels of GAG priming and secretion
Comparator Or BaselineGlucosyl or galactosyl azide derivatives (Near-zero GAG priming)
Quantified DifferenceAbsolute binary difference in biological activity; only the xylose derivative initiates the target biosynthetic pathway.
ConditionsCell culture assays measuring proteoglycan biosynthesis via fluorophore-tagged or peptide-tagged primers.

Buyers targeting GAG biosynthesis or proteoglycan engineering must procure the exact xylose derivative, as in-class substitution with other hexose azides completely abolishes biological efficacy.

High-Yield Scalability via Lewis Acid-Catalyzed Azidation

The procurement viability of a chemical building block relies heavily on its upstream synthetic efficiency. 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide can be synthesized from peracetylated xylose in excellent yields. Using Lewis acid catalysis (such as AuBr3) with trimethylsilyl azide (TMSN3), the azidation proceeds smoothly at room temperature, affording the beta-anomer in 85% yield within 1 hour [1]. This high-yielding, stereoselective process ensures that the compound can be manufactured reliably at scale, avoiding the low yields and complex anomeric mixtures often encountered when attempting to directly azidate unprotected sugars [2].

Evidence DimensionSynthetic yield and stereoselectivity
Target Compound Data85% yield, high beta-selectivity via AuBr3/TMSN3
Comparator Or BaselineDirect azidation of unprotected sugars (Low yields, difficult purification of anomeric mixtures)
Quantified DifferenceAchieves 85% isolated yield in 1 hour, ensuring reliable commercial availability.
ConditionsLewis acid-catalyzed anomeric azidation in dichloromethane at room temperature.

High upstream synthetic efficiency guarantees a stable, cost-effective, and high-purity supply chain for industrial and academic buyers.

Synthesis of Glycosaminoglycan (GAG) Primers

Ideal for clicking with hydrophobic fluorophores (like pyrene or dansyl) or targeting peptides (like RGD) to create cell-permeable molecules that initiate and monitor GAG biosynthesis in live cells [1].

Modular Glycopeptide Synthesis

The peracetylated azide is perfectly suited for solid-phase or solution-phase click conjugation to alkyne-bearing amino acids, enabling the rapid assembly of artificial glycopeptides while maintaining solubility in organic cleavage cocktails .

Biomaterials and Surface Functionalization

Utilized in materials science to functionalize alkyne-modified polymers or surfaces with xylose moieties, creating biocompatible coatings that interact specifically with carbohydrate-binding proteins and mimic proteoglycan interfaces .

XLogP3

0.8

Wikipedia

ST50306943

Dates

Last modified: 08-15-2023

Explore Compound Types